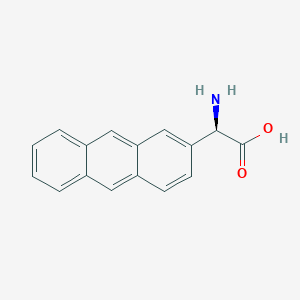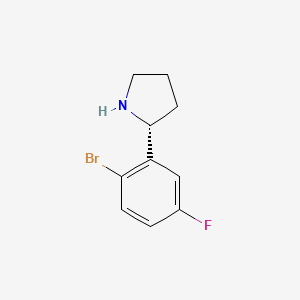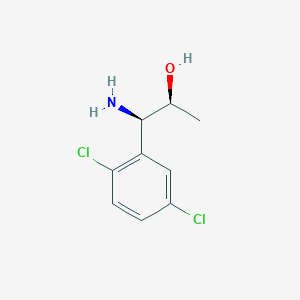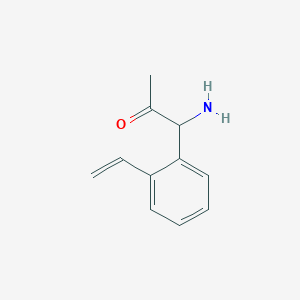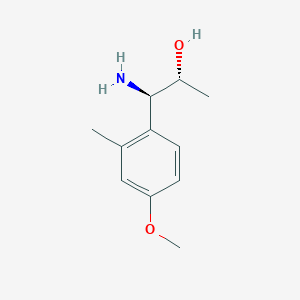
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.70 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a cyclopentanecarbonyl group, and a benzonitrile moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentanecarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The cyclopentanecarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄, H₂/Pd-C), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Substituted benzonitriles.
Reduction: Amines.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro group can participate in electrophilic interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. The cyclopentanecarbonyl group can also influence the compound’s overall conformation and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: Lacks the cyclopentanecarbonyl group, making it less complex and potentially less versatile in certain applications.
4-Chlorobenzonitrile: Another isomer with the chloro group in a different position, affecting its reactivity and properties.
Uniqueness
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
2-chloro-4-(cyclopentanecarbonyl)benzonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-12-7-10(5-6-11(12)8-15)13(16)9-3-1-2-4-9/h5-7,9H,1-4H2 |
Clave InChI |
DCSJLDVWFNFUCN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


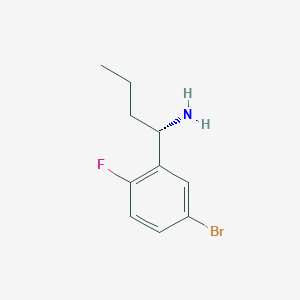

![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)

![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)


